N-purin-6-ylaniline
Description
Historical Context of N6-Substituted Adenine (B156593) Derivatives in Biological Research
The journey to understanding 6-Anilinopurine is rooted in the broader history of N6-substituted adenine derivatives. These compounds came to prominence with the discovery of cytokinins, a class of plant hormones that promote cell division and have profound effects on plant growth and development. arccjournals.comnih.gov Early research in the mid-20th century identified kinetin (B1673648), an N6-substituted purine (B94841), as a potent promoter of cell division in plant tissues. This discovery opened the door to the synthesis and biological evaluation of a wide array of N6-substituted adenine analogs. nih.govnih.gov Scientists systematically explored how modifications to the N6-substituent influenced biological activity, laying the groundwork for the development of synthetic cytokinins with diverse applications. nih.gov These foundational studies established a critical link between the chemical structure of N6-substituted adenines and their function in regulating fundamental biological processes, a principle that continues to drive research in this area.
Contemporary Significance of 6-Anilinopurine in Chemical Biology and Agricultural Science
In the present day, 6-Anilinopurine and its derivatives continue to be of high interest in both chemical biology and agricultural science. In chemical biology, these compounds serve as valuable tools to probe complex biological systems. For instance, derivatives of 6-Anilinopurine are synthesized and studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in the cell cycle. nih.gov The investigation of how these molecules interact with their biological targets provides insights into disease mechanisms and pathways for potential therapeutic interventions. nih.gov
Overview of Key Research Paradigms Associated with 6-Anilinopurine
The study of 6-Anilinopurine has contributed to several key research paradigms. One major paradigm is the structure-activity relationship (SAR) study, where researchers systematically modify the chemical structure of the molecule to understand how these changes affect its biological activity. nih.gov This approach has been instrumental in identifying the key chemical features required for cytokinin activity and for the development of more potent and specific derivatives.
Another significant research paradigm is the use of 6-Anilinopurine and its analogs as chemical probes to dissect cellular processes. By observing the effects of these compounds on cells, researchers can infer the roles of the biological pathways they modulate. For example, their use in studying the cell cycle has provided valuable information about the regulation of cell division. nih.gov
Furthermore, the investigation of 6-Anilinopurine in agriculture exemplifies the paradigm of applying fundamental plant science knowledge to achieve practical outcomes. Understanding the role of cytokinins in plant development has led directly to the use of synthetic analogs to manipulate crop growth and enhance productivity. researchgate.net This translational research approach is a cornerstone of modern agricultural science.
Detailed Research Findings
The following tables present a selection of research findings on the synthesis and biological activity of 6-Anilinopurine and its derivatives.
Table 1: Synthesis and Cytokinin Activity of 6-Anilinopurine Derivatives
| Compound Name | N6-Substituent | Synthesis Method | Biological Activity (Assay) | Reference |
| 6-Anilinopurine | Aniline (B41778) | Reaction of 6-chloropurine (B14466) with aniline. | Cytokinin activity observed in various bioassays. | nih.gov |
| 6-Benzylaminopurine (B1666704) | Benzylamine | Condensation of 6-chloropurine with benzylamine. | High activity in tobacco callus, wheat senescence, and Amaranthus bioassays. nih.gov | nih.gov |
| 2-Chloro-6-anilinopurine | Aniline (with chlorine at position 2 of purine) | Reaction of 2,6-dichloropurine (B15474) with aniline. | Investigated for cytokinin-like activities. | nih.gov |
| 6-(m-Hydroxyanilino)purine | m-Hydroxyaniline | Reaction of 6-chloropurine with m-aminophenol. | Varied cytokinin activity depending on the assay. | nih.gov |
Table 2: Antiproliferative Activity of N6-Substituted Adenine Derivatives
| Compound | Target Cell Line | Observed Effect | Potential Mechanism | Reference |
| Various 6-benzylaminopurine derivatives | Human cancer cell lines | Stronger inhibitory activity and cytotoxicity than the parent compound. | Inhibition of cyclin-dependent kinase (CDK) activity. nih.gov | nih.gov |
| N6-substituted purine nucleosides | Leukemia L1210 cells | Inhibition of cell growth. | Not specified. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZNSRQVTJYMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153105 | |
| Record name | N-Purin-6-ylaniline | |
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Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-66-8 | |
| Record name | N-Phenyl-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
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| Record name | N-Purin-6-ylaniline | |
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| Record name | 6-Anilinopurine | |
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| Record name | N-Purin-6-ylaniline | |
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| Record name | N-purin-6-ylaniline | |
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Role of 6 Anilinopurine in Plant Hormone Systems
6-Anilinopurine as a Cytokinin Analog
Cytokinins are a class of plant hormones that regulate numerous aspects of growth and development, including cell division, shoot and root morphogenesis, and senescence. 6-Anilinopurine shares structural similarities with natural cytokinins and can mimic some of their effects.
Classical synthetic cytokinins like Kinetin (B1673648) (N6-furfuryladenine) and N6-benzylaminopurine (BAP) are well-established for their plant growth-promoting activities, particularly in tissue culture where they induce callus formation and shoot regeneration. wikipedia.orgherts.ac.ukmdpi.comresearchgate.net 6-Anilinopurine and its derivatives have been investigated for similar activities. While some 6-anilinopurines can exhibit cytokinin-like activities in various bioassays, their potency can vary compared to classical cytokinins. researchgate.netnih.gov For instance, some substituted 6-anilinopurine derivatives have been found to activate cytokinin responsive reporter genes in a dose-dependent manner, although sometimes more weakly than potent cytokinins like trans-zeatin (B1683218) (tZ) or thidiazuron (B128349) (TDZ). researchgate.net
The perception of cytokinin signals in plants is mediated by a family of histidine kinase receptors, including ARABIDOPSIS HISTIDINE KINASE 4 (AHK4), also known as CYTOKININ RESPONSE 1 (CRE1), and AHK3. nih.govbiorxiv.org Studies using bacterial assays expressing these receptors have shown that different cytokinin compounds exhibit varying affinities and abilities to activate these receptors. researchgate.netnih.gov While receptors like AHK4/CRE1 show high sensitivity to isoprenoid cytokinins like trans-zeatin, AHK3 can recognize a broader range of compounds, including cis-zeatin (B600781) and dihydrozeatin. nih.gov Research indicates that 6-anilinopurines can interact with and activate these receptors, but the extent of activation and receptor specificity can depend on the specific substitutions on the 6-anilinopurine structure. researchgate.netnih.gov Some derivatives have shown stronger activation of certain receptors, like CRE1/AHK4, while others may preferentially bind to or activate different receptors, such as AHK3. researchgate.netbiorxiv.org The differential recognition of 6-anilinopurines by cytokinin receptors suggests that these compounds could potentially be used to dissect the specific roles of different receptor pathways in plant development.
Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) by 6-Anilinopurine Derivatives
Cytokinin oxidase/dehydrogenase (CKX) enzymes play a crucial role in regulating endogenous cytokinin levels by irreversibly degrading active cytokinins. portlandpress.comnih.govmdpi.comresearchgate.net Inhibition of CKX activity leads to increased endogenous cytokinin concentrations, which can influence plant growth and development. mdpi.comresearchgate.net 6-Anilinopurine derivatives have been identified as potent inhibitors of CKX enzymes. researchgate.netnih.govportlandpress.com
Studies have investigated the inhibitory activity of various 6-anilinopurine derivatives against different CKX isoforms from species like Arabidopsis thaliana (AtCKX2) and Zea mays (ZmCKX1, ZmCKX4a). nih.govportlandpress.comnih.govoup.com The potency of inhibition is typically measured by the half-maximal inhibitory concentration (IC50) value, with lower values indicating stronger inhibition. portlandpress.com Research has shown that specific substitutions on the 6-anilinopurine core can significantly impact their inhibitory strength and specificity towards different CKX isoforms. portlandpress.com For example, derivatives like 2-fluoro-6-(3-methoxyanilino)purine (F-INCYDE) and 2-chloro-6-(3-methoxyanilino)purine (Cl-INCYDE) have demonstrated low micromolar IC50 values against AtCKX2, indicating potent inhibition. portlandpress.com The binding mode of these inhibitors to CKX enzymes, such as ZmCKX1 and ZmCKX4a, has been analyzed through techniques like X-ray crystallography, revealing how the structure of the inhibitor interacts with the enzyme's active site. portlandpress.com These studies highlight that the position and type of substituents on the anilinopurine ring influence the binding affinity and inhibitory efficacy against specific CKX isoforms. portlandpress.com
Table 1: Inhibitory Activity of Selected 6-Anilinopurine Derivatives against CKX Isoforms
| Compound | CKX Isoform | IC50 (µM) | Source |
| 2-fluoro-6-(3-methoxyanilino)purine (F-INCYDE) | AtCKX2 | 1.0 | portlandpress.com |
| 2-chloro-6-(3-methoxyanilino)purine (Cl-INCYDE) | AtCKX2 | 1.9 | portlandpress.com |
| 2-chloro-6-(3-hydroxyanilino)purine | AtCKX2 | 3.8 | portlandpress.com |
| 2-chloro-6-(3-chloroanilino)purine | AtCKX2 | 3.9 | portlandpress.com |
By inhibiting CKX activity, 6-anilinopurine derivatives can lead to an increase in the endogenous levels of active cytokinins within plant tissues. wikipedia.orguni.lu This modulation of cytokinin homeostasis can have significant effects on various physiological processes regulated by cytokinins. For instance, increasing endogenous cytokinin levels through CKX inhibition has been proposed as a strategy to enhance plant growth and yield. mdpi.comresearchgate.net Studies have shown that the application of CKX inhibitors, including 6-anilinopurine derivatives, can lead to cytokinin-like effects in plants, such as inducing shoot formation in tissue cultures and improving tolerance to abiotic stresses. portlandpress.comnih.govugent.be While some studies have shown promising results in controlled environments and tissue culture, the efficacy of these compounds in field conditions can vary. researchgate.netportlandpress.com
Genetic approaches have been used to validate the in vivo activity of CKX inhibitors, including 6-anilinopurine derivatives. One such approach involves using Arabidopsis mutants that constitutively express CKX enzymes, leading to reduced endogenous cytokinin levels and associated developmental phenotypes. researchgate.netresearchgate.netresearchgate.net The ability of 6-anilinopurine derivatives to restore the wild-type phenotype in these CKX-overexpressing mutants provides genetic evidence for their CKX inhibitory activity within a living plant system. researchgate.net For example, studies have shown that certain anilinopurines were capable of restoring the phenotype of Arabidopsis mutants constitutively expressing CKX, further supporting their role as CKX inhibitors in planta. researchgate.netresearchgate.net
Mechanistic Investigations of 6 Anilinopurine Action in Plants
Molecular Basis of Cytokinin Signaling Modulation
Cytokinins are crucial plant hormones that regulate numerous aspects of growth and development through a multi-step phosphorelay signaling pathway. This pathway involves histidine kinase receptors, histidine-containing phosphotransfer proteins (AHPs), and response regulators (ARRs). nih.govnih.gov 6-Anilinopurine derivatives can modulate this signaling cascade at different points, primarily through interactions with cytokinin receptors and influencing the activity of enzymes involved in cytokinin metabolism, such as cytokinin oxidase/dehydrogenase (CKX). google.comresearchgate.netfrontiersin.org
Receptor Binding Affinities and Activation Profiles
6-Anilinopurine derivatives exhibit varying affinities for different cytokinin receptors, such as ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4). researchgate.net Studies have shown that the presence and position of substituents on the anilinopurine structure significantly influence their binding characteristics and the degree to which they activate these receptors. For instance, certain substituted 6-anilinopurines, particularly those with halogen groups at the C2 position of the purine (B94841) ring, have demonstrated strong binding to cytokinin receptors. researchgate.net However, the relationship between substituent type and position and the ability to activate the AHK3 signaling pathway is not always straightforward, suggesting AHK3 may have broader ligand specificity compared to AHK4/CRE1. researchgate.net
Some 6-anilinopurine derivatives, like INCYDE (2-chloro-6-(3-methoxyphenyl)aminopurine), are known to be potent inhibitors of CKX while having weaker activity in activating cytokinin receptors compared to natural cytokinins like trans-Zeatin (B1683218) (tZ) or synthetic ones like Thidiazuron (B128349) (TDZ). researchgate.netresearchgate.netmdpi.com Despite weaker receptor activation, INCYDE has been shown to activate the cytokinin responsive reporter gene ARR5:GUS in a dose-dependent manner, indicating its influence on downstream signaling. researchgate.netresearchgate.netmdpi.com
Table 1: Receptor Binding Affinity and Activation Profile Examples
| Compound | Receptor (Arabidopsis) | Binding Affinity (e.g., EC50) | Receptor Activation (e.g., ARR5:GUS) | Source |
| trans-Zeatin (tZ) | AHK3, CRE1/AHK4 | High affinity (ca. 1 µM) | High | researchgate.net |
| Thidiazuron (TDZ) | AHK3, CRE1/AHK4 | High affinity (ca. 1 µM) | High | researchgate.net |
| 6-Anilinopurine (unsubstituted) | AHK3, CRE1/AHK4 | Not recognized | Low/None | researchgate.net |
| Substituted 6-anilinopurines (various) | AHK3, CRE1/AHK4 | Varying degrees | Varying degrees | researchgate.net |
| INCYDE (2-chloro-6-(3-methoxyphenyl)aminopurine) | Cytokinin receptors | Weaker than tZ and TDZ | Dose-dependent activation of ARR5:GUS researchgate.netresearchgate.netmdpi.com | researchgate.netresearchgate.netmdpi.commdpi.com |
Downstream Gene Expression Regulation
Modulation of cytokinin signaling by 6-anilinopurine derivatives leads to significant changes in the expression of downstream genes, particularly those in the cytokinin primary response pathway, such as the Type-A ARRs. nih.govnih.gov Studies using compounds like INCYDE in Arabidopsis thaliana have revealed a significant impact on the molecular level, affecting the expression of genes involved in various metabolic pathways. nih.gov Transcriptome analysis of Populus tomentosa treated with 6-benzylaminopurine (B1666704) (6-BA), another synthetic cytokinin related to 6-anilinopurine, showed differential expression of protein-coding genes, long non-coding RNAs, and small interfering RNAs. nih.gov These changes in gene expression are indicative of the broad regulatory influence of these compounds on plant cellular processes.
Proteomic Modulations Induced by 6-Anilinopurine and its Analogs (e.g., INCYDE)
Proteomic analysis provides insights into the protein-level changes induced by 6-anilinopurine derivatives. In Arabidopsis thaliana, treatment with INCYDE has been shown to cause significant alterations in the plant proteome. nih.govresearchgate.net An in-depth proteome analysis revealed effects on primary and secondary metabolism, including changes in the abundance of proteins associated with ribosomal subunits, RNA metabolism, chromatin, and the flavonoid and phenylpropanoid biosynthetic pathways. nih.govresearchgate.net These proteomic shifts highlight the complex downstream effects of modulating cytokinin pathways, impacting essential cellular machinery and the production of secondary metabolites. The observed changes in proteins related to stress-response mechanisms, such as those involved in abscisic acid and jasmonate metabolism, could contribute to the reported positive effects of INCYDE under mild stress conditions. nih.govresearchgate.net
Table 2: Examples of Proteomic Changes Induced by INCYDE in Arabidopsis thaliana
| Protein Category | Observed Modulation (INCYDE treatment) | Source |
| Ribosomal subunits | Altered abundance | nih.govresearchgate.net |
| Proteins involved in RNA metabolism | Altered abundance | nih.govresearchgate.net |
| Proteins associated with chromatin | Modulations | nih.govresearchgate.net |
| Flavonoid biosynthetic enzymes | Accumulation | nih.gov |
| Phenylpropanoid biosynthetic enzymes | Accumulation | nih.gov |
| Proteins related to abscisic acid signaling | Attenuation | nih.govresearchgate.net |
| Proteins related to jasmonate metabolism | Attenuation | nih.govresearchgate.net |
Physiological Responses Elicited by 6-Anilinopurine
The molecular interactions of 6-anilinopurine derivatives with the cytokinin signaling network translate into a range of observable physiological responses in plants. These responses are diverse and can include effects on development, senescence, and stress tolerance. google.comresearchgate.netnih.govresearchgate.netscielo.org.mxwikipedia.org
Regulation of Plant Development (e.g., Flowering in Arabidopsis)
Cytokinins are known to play a role in various aspects of plant development, including cell division, differentiation, and organogenesis. scielo.org.mxmdpi.comnih.govekb.eg While 6-anilinopurine itself and many of its derivatives function as CKX inhibitors or weakly activate cytokinin receptors, their influence on cytokinin levels can indirectly affect developmental processes. For example, some substituted 6-anilinopurine derivatives have been investigated for their effects on flowering time. google.com Cytokinin signaling is intertwined with other phytohormone networks, such as auxin, which also plays an indispensable role in floral organ initiation. nih.govnih.gov The precise mechanisms by which 6-anilinopurines regulate flowering in plants like Arabidopsis are complex and likely involve the interplay between modulated cytokinin levels and other hormonal pathways that control floral induction and development. google.comndsu.edu
Senescence Delay and Chlorophyll (B73375) Retention Mechanisms (e.g., in wheat and maize leaves)
Table 3: Observed Senescence Delay and Chlorophyll Retention Effects
| Compound/Treatment | Plant Material | Observed Effect | Source |
| Anisiflupurin (a 6-anilinopurine derivative) | Excised wheat leaves | Retention of chlorophyll | researchgate.net |
| Anisiflupurin | Detached maize leaves | Delay of dark-induced senescence, maintenance of transpiration and photosynthesis | researchgate.net |
| 6-Benzylaminopurine (6-BA) | Rice inferior tillers | Delay of tiller senescence, enhanced photosynthesis efficiency | cas.cz |
| 6-Benzylaminopurine (6-BA) | Poplar (Populus tomentosa) leaves | Increased total protein and POD activity, decreased MDA and H2O2 accumulation | nih.gov |
| INCYDE (2-chloro-6-(3-methoxyphenyl)aminopurine) | Rapid Cycling Brassica rapa | Antisenescence activity (in bioassay) | mdpi.com |
Influence on Plant Stress Physiology (e.g., Heat Stress Tolerance, Salt Stress Response, Heavy Metal Toxicity Mitigation)
Studies indicate that 6-anilinopurine derivatives can play a role in enhancing plant tolerance to abiotic stresses, including heat, salt, and heavy metal toxicity. Certain substituted 6-anilinopurine derivatives are known to inhibit cytokinin oxidase, an enzyme that deactivates cytokinins, thereby potentially controlling cytokinin levels in plants researchgate.netgoogle.com. Modulations in cytokinin metabolism and signaling have been successfully utilized to elevate plant tolerance to various stressors researchgate.net.
Research has explored the use of 6-anilinopurine derivatives to improve the tolerance of crop plants to abiotic stress, specifically heat stress during transplanting in rice seedlings google.com. Trials have shown that treatment with certain 6-anilinopurine compounds improved tolerance to heat stress and/or reduced transplant shock stress in rice seedlings under mean maximum daily temperatures around 35.3°C google.com. The effectiveness was assessed through parameters like transplant shock stress rating and Normalized Difference Vegetation Index (NDVI) rating, with lower stress ratings and higher NDVI ratings indicating improved tolerance google.com. Other measurements, including uniformity of foliage growth, greening, root mat whiteness, seedling height, and percentage seedling injury, were also taken to check for phytotoxic effects google.com.
In the context of salt stress, while 6-benzylaminopurine (6-BAP), a synthetic cytokinin functionally approximating endogenous cytokinins, has been studied for its effects on mitigating salt-induced senescence and improving salt tolerance in plants like rice and wheat, the direct effects of 6-anilinopurine itself on salt stress response are also being investigated through its derivatives tandfonline.comnih.govnih.govresearchgate.net. Salt stress significantly reduces leaf chlorophyll content, and seed priming with substances like benzyl (B1604629) aminopurine has been shown to improve chlorophyll content under saline conditions nih.gov. Salt stress can impair critical cellular functions by disturbing physiological, biochemical, and metabolic processes, leading to decreased water and nutrient uptake nih.govmdpi.com. Plants have evolved mechanisms to tolerate high salinity, including stomatal regulation, ion compartmentalization, osmotic adjustment, and activation of antioxidative defense researchgate.net.
Regarding heavy metal toxicity, research suggests that compounds related to 6-anilinopurine, such as 6-benzylaminopurine (6-BAP), can enhance plant tolerance to heavy metals like cadmium (Cd) and copper (Cu) nih.gov. The mechanism involves boosting antioxidant activities, improving photosynthesis properties, and decreasing metal accumulation and translocation from root to shoot nih.gov. Heavy metal toxicity in plants involves the generation of reactive oxygen species (ROS), and cellular responses often involve the synthesis of antioxidant compounds and enzymes cabidigitallibrary.org. While 6-BAP has been shown to stimulate antioxidant enzyme activity to scavenge ROS components, further research is needed to fully elucidate the specific mechanisms by which 6-anilinopurine derivatives mitigate heavy metal toxicity nih.gov.
Enhancement of Photosynthesis and Transpiration
The influence of 6-anilinopurine and its derivatives on photosynthesis and transpiration has been explored in various plant species. Cytokinins, including synthetic ones like 6-benzylaminopurine (6-BA), are known to affect photosynthetic processes and can delay leaf senescence, thereby potentially maintaining photosynthetic function cas.cznih.gov.
Studies have shown that 6-benzylaminopurine can enhance the distribution and allocation of light energy for the photochemical reactions of Photosystem II (PSII) under appropriate conditions cas.cz. It can also reduce the percentage of thermal energy dissipation, which is a consequence of reduced risk of chloroplast oxidative damage cas.cz. Furthermore, the activities of antioxidant enzymes like peroxidase, catalase, and ascorbate (B8700270) peroxidase were augmented by the application of 6-BA, which significantly inhibited the accumulation of malondialdehyde and H2O2 cas.cz.
The coupling of CO2 uptake and water loss through transpiration is a fundamental aspect of plant physiology usp.br. Almost all water loss from leaves occurs through stomatal pores, driven by the concentration gradient of water vapor usp.br. The influence of 6-anilinopurine derivatives on stomatal behavior can therefore directly impact both transpiration and CO2 uptake for photosynthesis.
Advanced Applications and Translational Research of 6 Anilinopurine in Agriculture
Strategies for Crop Yield Enhancement and Quality Improvement
The manipulation of cytokinin levels through the application of exogenous cytokinins or CKX inhibitors, such as certain 6-anilinopurine derivatives, presents strategies for enhancing crop yield and improving the quality of agricultural products. nih.gov This approach is based on the established roles of cytokinins in promoting cell division, delaying senescence, and influencing nutrient allocation within the plant. uni-freiburg.de
Modulation of Grain Production (e.g., Rice)
Cytokinins are known to be involved in regulating grain production in cereals like rice. nih.gov Research has indicated that manipulating cytokinin metabolism can impact yield components. For instance, studies with 6-Benzylaminopurine (B1666704) (BAP), a synthetic cytokinin related to 6-anilinopurine, have shown marked increases in various morpho-physiological properties and grain yield in aromatic rice cultivars.
Experimental findings in aromatic rice (cv. Kataribhog) demonstrated that exogenous application of BAP significantly increased plant height, leaf length, leaf breadth, leaf number, flag leaf chlorophyll (B73375) content, tiller number, panicle length, panicles per hill, 1000-grain weight, and grain yield. The highest grain yield observed in one study was 2.45 t ha-1 with the application of 150 ppm 6-BAP. Another study evaluating different concentrations of BAP on three aromatic rice cultivars (Chinigura, Kataribhog, and Kalijira) found that 90 ppm BAP generally performed better for leaf characteristics and grain yield. The highest grain yield of 4.10 t ha-1 was recorded with the Kalijira × 90 ppm BAP treatment.
While these studies specifically highlight BAP, the development of novel CKX inhibitors based on 2-substituted 6-anilinopurines suggests a potential avenue for similarly modulating grain production by influencing endogenous cytokinin levels. nih.gov
Table 1: Effect of 6-Benzylaminopurine (BAP) on Grain Yield of Aromatic Rice Cultivars
| Rice Cultivar | BAP Concentration (ppm) | Grain Yield (t ha-1) | Reference |
| Kataribhog | 0 | - | |
| Kataribhog | 50 | - | |
| Kataribhog | 100 | - | |
| Kataribhog | 150 | 2.45 | |
| Kataribhog | 200 | - | |
| Chinigura | 0 | 3.08 | |
| Chinigura | 30 | - | |
| Chinigura | 60 | - | |
| Chinigura | 90 | - | |
| Kataribhog | 0 | - | |
| Kataribhog | 30 | - | |
| Kataribhog | 60 | - | |
| Kataribhog | 90 | - | |
| Kalijira | 0 | - | |
| Kalijira | 30 | - | |
| Kalijira | 60 | - | |
| Kalijira | 90 | 4.10 |
Note: Data points indicated with '-' were mentioned as being part of the study but specific yield values for those treatments were not extracted from the provided snippets.
Improvement of Fruit Development (e.g., Kiwifruit, Apple, Grape, where other CKX inhibitors are used)
Cytokinins and CKX inhibitors play significant roles in fruit development, influencing fruit set, size, and quality in various horticultural crops, including kiwifruit, apple, and grape. uni-freiburg.de While compounds like CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea) and BAP have been extensively studied and applied in these crops, research highlights the potential of 6-anilinopurine derivatives as CKX inhibitors for similar applications. nih.govuni-freiburg.de
Substituted 6-anilinopurine derivatives have been identified as inhibitors of cytokinin oxidase/dehydrogenase and are being explored for increasing the yield and quality of agricultural products, including fruits such as apples, pears, plums, peaches, almonds, cherries, strawberries, blackberries, citrus fruit, and vine grapes. nih.gov Studies on CKX involvement in fruit size development underscore the potential of inhibiting this enzyme to promote fruit enlargement. For example, overexpression of ZjCKX5, a cytokinin degrading enzyme, in tomato and Arabidopsis resulted in smaller fruits.
INCYDE, a 2-chloro-6-(3-methoxyphenyl)aminopurine derivative, has been shown to be an effective inhibitor of the CKX enzyme. uni-freiburg.de While exhibiting weaker cytokinin receptor activation compared to other compounds like TDZ, INCYDE can potentially increase endogenous cytokinin levels over a longer period by inhibiting CKX. uni-freiburg.de This mechanism suggests a potential for 6-anilinopurine derivatives to influence fruit development by altering the plant's hormonal balance.
Application in Plant Tissue Culture and Micropropagation
6-Anilinopurine derivatives, like other cytokinins, are valuable tools in plant tissue culture and micropropagation techniques. nih.govnih.gov They are commonly included in culture media to regulate plant cell growth and differentiation.
Stimulation of Proliferation and Morphogenesis
Substituted 6-anilinopurine derivatives, acting as inhibitors of cytokinin oxidase/dehydrogenase, are utilized in tissue cultures to stimulate proliferation and morphogenesis. nih.gov Cytokinins in general are known to promote cell division, stimulate shoot proliferation, and influence the development of plant organs in vitro. nih.gov The balance between cytokinins and auxins in the culture medium is critical for directing plant cell development towards callus formation, shoot regeneration, or root development.
Adventitious Shoot Regeneration and Root Development (e.g., in sugarcane and potato)
Cytokinins, including BAP, are frequently used in tissue culture protocols for adventitious shoot regeneration and root development in various crops, such as sugarcane and potato. These applications are crucial for rapid and efficient clonal propagation of desired plant varieties.
In sugarcane, different concentrations and combinations of BAP and kinetin (B1673648) in Murashige and Skoog (MS) medium have been evaluated for optimal shoot proliferation. For the sugarcane variety B41-227, a medium fortified with 1 mgL-1 BAP and 0.5 mgL-1 kinetin yielded optimal shoot proliferation results, with an average of 34 shoots per explant. For variety N14, 2 mgL-1 BAP without kinetin was found to be optimal, producing 21 shoots per explant. Higher concentrations of BAP were observed to reduce shoot proliferation in B41-227.
Studies on potato (Solanum tuberosum L.) minitubers have also investigated the effect of BAP application. BAP treatment was found to enhance both crop quantity and quality parameters, including days to emergence, number of shoots, shoot length, root length, number of stolons, number of minitubers, potato shape index, and fresh weight of minitubers. A concentration of 2.25 mg/l BAP showed better results compared to lower concentrations for most parameters in tested potato varieties.
These examples with BAP demonstrate the utility of 6-substituted aminopurines in driving key developmental processes in plant tissue culture, which is essential for modern agricultural practices like micropropagation.
Mitigation of Abiotic and Biotic Stress in Crop Plants
Abiotic stresses, such as heat, drought, and salinity, and biotic stresses, including pathogens, pose significant limitations to crop productivity worldwide. Research indicates that cytokinins and compounds that modulate cytokinin levels, such as 6-anilinopurine derivatives, can play a role in enhancing plant tolerance to these stresses. uni-freiburg.deuni-freiburg.de
Certain substituted 6-anilinopurine derivatives are being explored for their ability to improve the tolerance of crop plants to abiotic stress. For instance, studies have investigated the use of 6-anilinopurine derivatives to improve the heat stress tolerance of rice seedlings during transplanting, a critical and often vulnerable stage for rice cultivation. Treatment with specific 6-anilinopurine derivatives improved tolerance to heat stress and/or reduced transplant shock stress in rice seedlings.
INCYDE, a 6-anilinopurine derivative acting as a potent CKX inhibitor, has been shown to improve plant resistance to a range of biotic and abiotic stresses. uni-freiburg.de These include tolerance to salinity, recovery from heat stress, resistance to heavy metal toxicity, and defense against certain pathogens like Verticillium longisporum. uni-freiburg.de While the exact mechanisms are complex and can involve the modulation of antioxidant defense mechanisms and photosynthesis efficiency, these findings highlight the potential of 6-anilinopurine derivatives in developing crops with enhanced resilience. uni-freiburg.de
Studies with BAP have also shown promising results in mitigating stress impacts. Application of BAP was found to minimize the negative effects of drought stress on safflower, leading to increased seed yield and oil percentage under both optimal irrigation and drought conditions. Similarly, benzyl (B1604629) aminopurine has been reported to improve tolerance against salt stress.
These research findings suggest that 6-anilinopurine and its derivatives hold significant potential as tools for enhancing crop resilience against various environmental challenges, contributing to more stable and productive agricultural systems.
Table 2: Examples of Stress Mitigation by Cytokinins/CKX Inhibitors
| Compound/Derivative | Stress Type(s) | Crop/Plant | Observed Effect(s) | Reference |
| 6-Anilinopurine derivatives | Heat stress (transplant shock) | Rice seedlings | Improved tolerance, reduced transplant shock stress. | |
| 2-chloro-6-(3-methoxyphenyl)aminopurine (INCYDE) | Salinity, Heat, Heavy metal toxicity, Verticillium longisporum | Various plants | Improved resistance, enhanced antioxidant defense and photosynthesis efficiency. | uni-freiburg.de |
| 6-Benzylaminopurine (BAP) | Drought stress | Safflower | Minimized negative impacts, increased seed yield and oil percentage. | |
| Benzyl aminopurine | Salt stress | - | Improved tolerance. | |
| Cytokinins (general) | Abiotic and biotic stresses | Horticultural crops | Mediation of defense-growth trade-off, regulation of immune response. | uni-freiburg.de |
Drought and Heat Stress Alleviation
Abiotic stresses such as drought and heat pose significant threats to crop productivity worldwide. frontiersin.orgmdpi.com Plants have evolved complex mechanisms to perceive and respond to these stresses, involving hormonal regulation, osmotic adjustment, and antioxidant defense systems. sciendo.complantarc.com Cytokinins, a class of plant hormones, are known to play vital roles in mediating plant responses to abiotic stresses, influencing processes like senescence, photosynthesis, and water balance. plantarc.comresearchgate.netresearchgate.netsci-hub.se
Research indicates that certain 6-anilinopurine derivatives can act as inhibitors of cytokinin oxidase/dehydrogenase (CKX), enzymes that degrade cytokinins. researchgate.netresearchgate.net By inhibiting CKX activity, these compounds can lead to elevated endogenous cytokinin levels, thereby potentially enhancing stress tolerance. researchgate.netresearchgate.net
Anisiflupurin, a specific anilinopurine derivative, has been identified as a potent inhibitor of CKX and has shown promise in mitigating heat stress in rice (Oryza sativa) under field conditions. researchgate.net Studies demonstrated that application of anisiflupurin increased transpiration in young rice plants subjected to heat stress. researchgate.net Furthermore, application during early generative growth phases not only helped restore heat-induced pollen alterations but also led to increased grain yield in field-grown rice under heat conditions. researchgate.net The efficacy of anisiflupurin was found to be rate-dependent and most effective when applied prior to heat stress during early generative growth. researchgate.net This suggests a mechanism where maintaining or enhancing cytokinin levels through CKX inhibition contributes to the plant's ability to cope with high temperatures, potentially by influencing stomatal behavior and protecting reproductive development.
Another 6-anilinopurine derivative, INCYDE (2-chloro-6-(3-methoxyphenyl)aminopurine), has also been reported to improve plant resistance to various abiotic stresses, including heat stress recovery. researchgate.net While some studies support the beneficial effects of such compounds on stress tolerance via cytokinin modulation, it is worth noting that research on related compounds can sometimes show contradictory results depending on the plant species, stress severity, and specific compound used. researchgate.net
The detailed research findings on anisiflupurin in rice field trials highlight the translational potential of 6-anilinopurine derivatives for improving crop resilience to heat stress. The observed increase in transpiration and grain yield under heat stress conditions points towards a physiological basis for improved tolerance mediated by this compound. researchgate.net
Verticillium longisporum Infection Resistance
Verticillium longisporum is a significant soil-borne vascular pathogen that primarily infects plants within the Brassicaceae family, including important crops like Brassica napus (canola) and model plants such as Arabidopsis thaliana. researchgate.netfrontiersin.orgnih.govupol.cz Infection by V. longisporum leads to characteristic symptoms like stunted growth, leaf chlorosis, and wilting, which can result in substantial yield losses in susceptible crops. researchgate.netfrontiersin.orgupol.cz
Research indicates that V. longisporum can manipulate plant hormonal pathways to facilitate infection. The pathogen is believed to trigger early senescence in host plants by actively decreasing cytokinin levels. researchgate.netupol.cz This premature senescence provides the fungus with access to nutrients during its necrotrophic life stage. researchgate.netupol.cz
Increasing the endogenous cytokinin content in plants has been shown to enhance resistance against V. longisporum. researchgate.netupol.cz By delaying leaf senescence, higher cytokinin levels can inhibit fungal proliferation and reduce disease symptoms. researchgate.netupol.cz
Certain 6-anilinopurine derivatives, acting as CKX inhibitors, have been explored for their potential to increase cytokinin levels and thereby enhance resistance to V. longisporum. researchgate.netresearchgate.net INCYDE, a 6-anilinopurine derivative, has been reported to improve plant resistance to Verticillium longisporum infection. researchgate.netresearchgate.net This suggests that the application of such compounds could be a strategy to bolster the plant's defense mechanisms against this pathogen by counteracting the pathogen's strategy of inducing senescence through cytokinin depletion. researchgate.netupol.cz
While genetic resistance is a key strategy for managing V. longisporum, with studies identifying genetic markers associated with resistance in Brassica genotypes, the use of chemical compounds like 6-anilinopurine derivatives that modulate hormonal pathways offers an alternative or complementary approach to enhance plant defense. frontiersin.orgnih.gov The mechanism involves interfering with the pathogen's ability to induce senescence, thereby limiting its spread and impact within the plant. researchgate.netupol.cz
Synthesis, Structure Activity Relationships, and Derivatization of 6 Anilinopurine
Synthetic Methodologies for 6-Anilinopurine and its Derivatives
The synthesis of 6-anilinopurine and its derivatives typically involves the functionalization of a purine (B94841) core. Various approaches have been developed, ranging from conventional methods to more modern microwave-assisted and green chemistry protocols.
Conventional and Microwave-Assisted Synthesis Protocols
Traditional methods for synthesizing 6-substituted aminopurine analogs, including 6-anilinopurine, often involve the nucleophilic aromatic substitution of a leaving group (such as a halogen, oxo, mercapto, or methylmercapto group) at the C6 position of the purine ring with an appropriate amine. scielo.brscispace.com These reactions are typically carried out in organic solvents like butanol, acetonitrile, dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) in the presence of tertiary amines (e.g., triethylamine, N,N-dimethyl cyclohexylamine, or diisopropylethylamine) and catalysts such as phosphorus pentoxide, potassium carbonate, or copper/potassium phosphate. scielo.br However, these conventional methods can require long reaction times, often ranging from 2 to 24 hours, and frequently utilize toxic organic solvents, which presents challenges in terms of environmental friendliness and compliance with modern pharmaceutical industry requirements. scielo.br
Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating for the preparation of 6-substituted aminopurine analogs. scielo.brmendeley.comresearchgate.net This technique can lead to significant rate enhancements, shorter reaction times, higher yields, easier work-up procedures, and improved selectivity compared to traditional heating methods. scielo.brresearchgate.net Microwave irradiation facilitates the nucleophilic substitution of 6-chloropurine (B14466) derivatives with various amines. scielo.brscielo.br For instance, the amination of 6-chloropurine with aniline (B41778) to produce 6-anilinopurine has been reexamined under microwave conditions. scielo.brresearchgate.net While the original conventional conditions involved heating in DMF at 80-100 °C for several hours, microwave irradiation can significantly reduce the reaction time. scielo.brresearchgate.net
Green Chemistry Approaches in 6-Anilinopurine Synthesis
In line with the principles of green chemistry, efforts have been directed towards developing more environmentally friendly synthetic routes for 6-anilinopurine and its derivatives. One notable approach involves conducting the microwave-assisted amination of 6-chloropurine derivatives with amines in water as the solvent. scielo.brmendeley.comresearchgate.netscielo.br Water offers several advantages as a solvent, including low toxicity, low cost, and ease of manipulation. scielo.brresearchgate.net This eco-friendly protocol has been shown to yield 6-substituted aminopurine analogs in good to very good yields. scielo.brresearchgate.netscielo.br Using a modified microwave oven with a reflux apparatus, the amination of the 6-chloro group in the purine structure proceeds smoothly. scielo.brscielo.br This green method has been successfully applied to prepare a variety of 6-substituted aminopurine analogs, including both known and previously unknown compounds. scielo.brresearchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship studies are crucial for understanding how modifications to the chemical structure of 6-anilinopurine derivatives influence their biological activities, particularly their interactions with cytokinin receptors and cytokinin oxidase/dehydrogenase enzymes. portlandpress.comscielo.brresearchgate.net
Substituent Effects on Cytokinin Receptor Activation
6-Anilinopurine derivatives can exhibit cytokinin-like activity by activating cytokinin receptors, such as the Arabidopsis histidine kinases AHK2, AHK3, and CRE1/AHK4. researchgate.netresearchgate.net SAR studies have investigated the impact of various substituents on the purine ring and the anilino moiety on receptor activation.
Research has shown that the chemical nature and position of substituents on the phenyl ring of 6-anilinopurine derivatives influence their recognition by specific cytokinin receptors. researchgate.net For example, some studies indicate that meta-substituted derivatives may show higher affinity for certain receptors like AHK3 compared to derivatives with substituents at the para- or ortho-positions. researchgate.netresearchgate.net However, there is not always a strict correlation between the type or position of substituents and the ability to activate a specific receptor, suggesting that some receptors, like AHK3, might have broader ligand specificity. researchgate.netresearchgate.net
Introduction of a halogen into the C2 position of the purine ring can sometimes increase ligand activity, particularly towards AHK3. researchgate.netresearchgate.net Conversely, substitutions at other positions on the purine ring or at the N9 position can lead to a loss of affinity for the receptors. researchgate.net
While some 6-anilinopurine derivatives can activate cytokinin receptors, their activity can be lower compared to classical cytokinins like trans-zeatin (B1683218) (tZ) or 6-benzylaminopurine (B1666704) (BAP). researchgate.netcore.ac.ukfrontiersin.org For instance, INCYDE (2-chloro-6-(3-methoxyanilino)purine), a potent CKX inhibitor, activates cytokinin receptors more weakly than TDZ and tZ. researchgate.net
Substituent Effects on Cytokinin Oxidase/Dehydrogenase Inhibition
Cytokinin oxidase/dehydrogenase (CKX) enzymes play a critical role in regulating cytokinin levels by irreversibly degrading them. portlandpress.comfrontiersin.org Inhibitors of CKX can increase endogenous cytokinin concentrations, offering potential applications in agriculture and biotechnology. portlandpress.comfrontiersin.org 6-Anilinopurine derivatives have been identified as a class of CKX inhibitors. portlandpress.comgoogle.com
SAR studies have explored the effect of substituents on the inhibitory activity of 6-anilinopurine derivatives against CKX enzymes, such as Arabidopsis thaliana CKX2 (AtCKX2). portlandpress.comresearchgate.netnih.gov The first SAR study on anilinopurine derivatives as CKX inhibitors investigated a series of 19 compounds. portlandpress.com This study identified several compounds with inhibitory activity in the lower micromolar range. portlandpress.com
Key substitutions on the 6-anilinopurine moiety can lead to potent CKX inhibitors. researchgate.net For example, the presence of a halogen group at the C2 position of the purine ring has been shown to enhance binding and inhibitory activity against AtCKX2. researchgate.net The position of substituents on the phenyl ring also plays a significant role. researchgate.net For instance, compounds bearing a methoxy (B1213986) group at the meta-position of the aniline moiety, combined with a halogen at the C2 position of the purine ring, have been identified as potent CKX inhibitors. portlandpress.comresearchgate.netnih.gov Examples include 2-fluoro-6-(3-methoxyanilino)purine (F-INCYDE or anisiflupurin) and 2-chloro-6-(3-methoxyanilino)purine (Cl-INCYDE), which exhibited low IC50 values against AtCKX2. portlandpress.comresearchgate.netnih.gov
Conversely, substitutions at the N9 position of the purine ring can lead to a loss of affinity and inhibitory activity against CKX. researchgate.net
Table 1: Inhibitory Activity of Selected 6-Anilinopurine Derivatives against AtCKX2
| Compound Name | Structure | IC50 (µM) against AtCKX2 portlandpress.com |
| 2-fluoro-6-(3-methoxyanilino)purine | F-INCYDE (Anisiflupurin) | 1.0 |
| 2-chloro-6-(3-methoxyanilino)purine | Cl-INCYDE | 1.9 |
| 2-chloro-6-(3-hydroxyanilino)purine | Not specified | 3.8 |
| 2-chloro-6-(3-chloroanilino)purine | Not specified | 3.9 |
| 6-anilinopurine | Unsubstituted 6-anilinopurine | Almost inactive researchgate.net |
Note: IC50 values are approximate and may vary depending on the specific experimental conditions and enzyme source.
Design of Analogs with Improved Selectivity and Efficacy
The design of 6-anilinopurine analogs with improved selectivity for either cytokinin receptors or CKX enzymes, as well as enhanced efficacy, is an active area of research. The goal is to develop compounds with more targeted biological effects.
By systematically modifying the substituents on the purine and/or the anilino ring, researchers aim to create analogs that preferentially interact with specific biological targets. researchgate.netoncotarget.com For instance, while some 6-anilinopurine derivatives show dual activity (activating receptors and inhibiting CKX), others have been designed to be more selective inhibitors of CKX with relatively low cytokinin receptor activation. researchgate.netcore.ac.ukmdpi.com INCYDE is an example of a compound that is a stronger inhibitor of CKX than TDZ, while being a weaker activator of cytokinin receptors. researchgate.net This differential activity suggests that structural modifications can lead to a separation of receptor activation and enzyme inhibition properties.
Studies on the SAR of 6-anilinopurine derivatives provide valuable insights for the rational design of new analogs with tailored biological profiles. researchgate.netnih.gov For example, understanding the favorable interactions of specific substituents at certain positions with the active site of CKX or the binding pocket of cytokinin receptors allows for the design of compounds with potentially improved potency and selectivity. researchgate.netoncotarget.com The development of such selective ligands and inhibitors is important for dissecting the complex roles of cytokinins in plant development and for potential applications in agriculture. researchgate.netmdpi.comoup.com
Advanced Chemical Modifications and Prodrug Strategies
Advanced chemical modifications of the 6-anilinopurine scaffold aim to modulate its biological activity, improve pharmacokinetic properties, and enhance targeted delivery. These modifications often involve substitutions on the purine ring or the anilino phenyl ring, as well as the development of prodrugs to overcome limitations such as poor solubility or metabolic instability.
Research has explored modifications at various positions of the purine ring. For instance, substituted 6-anilinopurine derivatives with halogens, amino, nitro, thio, methylthio, or methyl groups at the 2-position, combined with various substituents on the anilino phenyl ring (e.g., methoxy, hydroxy, chloro, bromo), have been synthesized and evaluated as inhibitors of cytokinin oxidase/dehydrogenase. google.com These modifications have shown potential for increasing the yield and quality of agricultural products and stimulating proliferation and morphogenesis in tissue cultures. google.com
Detailed studies on the structure-activity relationships of 6-anilinopurine derivatives have revealed the importance of the substituents on both the purine and anilino rings for their biological activity. For example, in the context of cytokinin oxidase/dehydrogenase inhibition, the type and position of substituents on the anilino ring influence activity. researchgate.net Some 2-substituted 6-anilinopurine derivatives, such as 2-chloro-6-(3-methoxyphenyl)aminopurine (INCYDE), have been identified as potent inhibitors of this enzyme. researchgate.net
Prodrug strategies for purine derivatives, including those related to 6-anilinopurine, are employed to enhance their pharmacological properties. These strategies often involve masking polar groups to improve membrane permeability and oral absorption, followed by enzymatic or chemical cleavage in vivo to release the active compound. mdpi.comnih.govbocsci.comslideshare.net Common prodrug approaches include the formation of esters, amides, or bioprecursors. slideshare.net
While specific prodrug strategies solely focused on 6-anilinopurine itself are less extensively documented in the provided search results compared to its nucleoside analogs or related purine derivatives, the principles and methods applied to other purine-based compounds are relevant. For example, prodrugs of acyclic nucleoside phosphonates, which are purine derivatives, have been developed to improve oral bioavailability and cellular delivery. nih.govfrontiersin.org These often involve masking the phosphonate (B1237965) group with labile esters that are cleaved intracellularly. nih.govacs.org Similarly, prodrugs of adenine (B156593) arabinoside, a nucleoside related to adenine, have been synthesized to improve antiviral activity against varicella-zoster virus. asm.orggoogle.com These modifications involved substitutions at the N6 position. asm.org
Another area of advanced modification involves the incorporation of modified purine bases, such as 2-aminopurine (B61359) or 2,6-diaminopurine (B158960), into oligonucleotides. nih.govnih.gov While 6-anilinopurine itself is not typically incorporated into nucleic acids in this manner, these studies on related purine modifications highlight the chemical strategies for functionalizing the purine core for specific biological applications. For instance, 2-fluoro-6-aminopurine has been used as a precursor for introducing 2,6-diaminopurine into oligonucleotides. nih.gov
The development of prodrugs for purine derivatives often requires careful consideration of the metabolic pathways involved in their activation. For example, some prodrugs are designed to be cleaved by esterases or oxidized by enzymes like xanthine (B1682287) oxidase or aldehyde oxidase to release the active drug. nih.govasm.orgrsc.org
Research findings on the biological activity of modified 6-anilinopurine derivatives often include data on their potency in relevant assays. For instance, studies on xanthine oxidase inhibitors have shown that 6-aminopurine (adenine) itself has inhibitory activity, and certain derivatives like 2-chloro-6-(methylamino)purine exhibit potent inhibition. researchgate.net
While specific data tables solely focused on advanced chemical modifications and prodrugs of 6-anilinopurine were not directly retrieved, the research findings indicate that modifications at the 2 and 6 positions of the purine ring and substituents on the anilino group are key areas of investigation for modulating activity. The development of prodrugs for related purine nucleosides and phosphonates demonstrates the potential strategies that could be applied to 6-anilinopurine to improve its pharmacokinetic profile and cellular delivery.
Advanced Research Methodologies and Techniques
Molecular Biology Techniques in Cytokinin Research
Molecular biology techniques are fundamental in cytokinin research to understand the signaling pathways and genetic responses mediated by these hormones and their analogs.
Reporter Gene Assays for Receptor Activation
Reporter gene assays are widely used to monitor the activation of cytokinin receptors. These assays typically involve genetically modified plants or microbial systems (like Escherichia coli or Saccharomyces cerevisiae) that express a cytokinin receptor and contain a reporter gene (such as GUS or GFP) under the control of a cytokinin-responsive promoter mdpi.comresearchgate.netnih.govd-nb.info. When a compound activates the cytokinin receptor, it triggers the expression of the reporter gene, leading to a measurable signal (e.g., color change or fluorescence). This allows for the assessment of a compound's ability to activate specific cytokinin receptors and provides insights into its cytokinin-like activity mdpi.comresearchgate.netnih.gov. For instance, studies have used the Arabidopsis ARR5::GUS reporter gene assay to evaluate the cytokinin activity of various compounds, comparing their effectiveness to known cytokinins like trans-zeatin (B1683218) (tZ) and 6-benzylaminopurine (B1666704) (BA) mdpi.comresearchgate.net. Results from such assays can indicate the concentration required for a compound to elicit a certain level of receptor activation, often expressed as an EC50 value researchgate.net.
Gene Expression Analysis
Analyzing changes in gene expression provides a comprehensive view of the cellular response to cytokinin or cytokinin-like compounds. Techniques such as quantitative real-time PCR (qRT-PCR) and microarray analysis, and RNA sequencing are employed to quantify mRNA levels of genes involved in cytokinin signaling, metabolism, and downstream responses nih.govoup.comresearchgate.netmdpi.com. Genome-wide expression analysis can identify genes that are up- or down-regulated following treatment with a compound like 6-anilinopurine, revealing affected pathways and processes nih.govfrontiersin.org. Studies in Arabidopsis have shown that cytokinin treatment rapidly induces the expression of type-A Arabidopsis Response Regulators (ARRs), which are primary response genes in the cytokinin signaling pathway nih.govoup.comfrontiersin.org. Analyzing the expression of these and other cytokinin-responsive genes can help determine if a compound elicits a similar transcriptional response oup.compnas.org.
Proteomics for Global Protein Expression Profiling
Proteomics involves the large-scale study of proteins, providing insights into the protein complement of a cell or tissue under specific conditions. In cytokinin research, proteomic approaches, often coupled with mass spectrometry, are used to identify and quantify proteins that are differentially expressed or modified (e.g., phosphorylation) in response to cytokinin treatment frontiersin.orgoup.comnih.govcreative-proteomics.com. This can reveal how cytokinin or its analogs influence protein abundance and post-translational modifications, which are crucial for signal transduction and cellular function frontiersin.orgoup.com. Proteomic profiling can complement gene expression analysis by showing whether changes in mRNA levels translate into corresponding changes in protein levels and by identifying regulatory events occurring at the protein level frontiersin.orgnih.gov. Studies have utilized proteomic analysis to identify early cytokinin response proteins and phosphoproteins in Arabidopsis seedlings, providing a broader understanding of the molecular mechanisms of cytokinin action oup.com.
Biochemical Assays for Enzyme and Receptor Activity
Biochemical assays are essential for studying the direct interactions of compounds with enzymes and receptors involved in cytokinin metabolism and signaling.
In Vitro Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition Assays
Receptor Binding and Activation Assays
Receptor binding assays are used to determine if a compound can directly bind to cytokinin receptors and with what affinity oup.comoup.comfrontiersin.orgoup.comresearchgate.netnih.govoup.com. These assays often employ recombinant receptors expressed in heterologous systems like E. coli or yeast frontiersin.orgoup.comnih.gov. Radioactive ligands, such as tritiated trans-zeatin, are commonly used to measure the binding of compounds to the receptor oup.comresearchgate.net. Competitive binding assays can determine the affinity of unlabeled compounds by measuring their ability to displace the radioactive ligand researchgate.netresearchgate.net. Receptor activation assays, as mentioned in Section 7.1.1, assess the functional outcome of ligand binding – the activation of the receptor and subsequent signaling mdpi.comresearchgate.netnih.govd-nb.infooup.comnih.gov. Both binding and activation assays are crucial for understanding how 6-anilinopurine and its derivatives interact with cytokinin receptors and whether they act as agonists (activating the receptor) or antagonists (blocking activation) frontiersin.orgoup.comresearchgate.netresearchgate.net. Studies have shown varying degrees of recognition of substituted 6-anilinopurines by Arabidopsis cytokinin receptors AHK4/CRE1 and AHK3 in bacterial activation assays researchgate.net.
Cellular and Whole-Organism Bioassays
Cellular and whole-organism bioassays are fundamental tools in characterizing the biological profile of compounds. These assays provide insights into a compound's effects on living systems, ranging from isolated cells to complex organisms like plants. The application of 6-Anilinopurine and its derivatives in such assays allows for the investigation of their influence on various biological processes.
Plant Phenotyping under Controlled and Field Conditions
Plant phenotyping, the quantitative description of a plant's anatomical, ontogenetical, physiological, and biochemical properties, is crucial for understanding the effects of genetic differences and environmental conditions on plant performance. This is conducted under both controlled environments, such as growth chambers or greenhouses, and in field conditions nih.govherts.ac.uksigmaaldrich.commdpi.comresearchgate.netfz-juelich.debiologists.com. Controlled conditions offer repeatability and allow for the assessment of plant responses to specific, defined environmental factors researchgate.net. Field conditions, conversely, provide a more realistic evaluation of a compound's effects under variable and complex environmental interactions herts.ac.ukresearchgate.netfz-juelich.de.
Future Directions and Emerging Research Avenues
Development of Highly Selective and Potent 6-Anilinopurine Analogs for Targeted Biological Applications
A key area of future research involves the rational design and synthesis of 6-Anilinopurine analogs with enhanced selectivity and potency for specific biological targets. The goal is to minimize off-target effects and maximize desired outcomes in various applications. Microwave-assisted synthesis in water has been explored as a facile, efficient, and eco-friendly protocol for preparing 6-substituted aminopurine analogs, yielding both known and unknown compounds with potential biological activities scielo.brresearchgate.net. These analogs have shown a wide range of activities, including inhibition of microbial growth, cytokinin activity, and effects on kinases and adenosine (B11128) receptors scielo.brresearchgate.net.
Developing selective inhibitors is a significant goal, and network analysis can help reveal the likelihood of finding selective inhibitors targeting specific binding sites, such as the ATP binding site in kinases. researchgate.net. The 6-anilinoindazole scaffold, related to 6-anilinopurine, has been identified as a lead structure for achieving selectivity against targets like JNK3 researchgate.net. Efforts to develop specific kinase inhibitors, including those based on purine (B94841) structures, have been ongoing, with structural studies contributing significantly to the design of novel compounds and the elucidation of structure-activity relationships researchgate.netmdpi.com.
Studies on ethylenediurea (B156026) derivatives with alkyl and oxygen-containing groups as substituents, some of which are cytokinin analogs, have shown anti-proliferative effects on certain cancer cell lines, indicating potential for targeted anti-cancer applications preprints.org. However, the observed activity was sometimes low compared to other cytokinin analogs, suggesting the need for further research into interactions with targets beyond classical cytokinin pathways preprints.org.
The development of 6-N-substituted adenine (B156593) arabinosides, a class of 6-aminopurine analogs, has demonstrated selective inhibition of viruses like varicella-zoster virus, with certain analogs showing high potency and low cytotoxicity to uninfected cells asm.org. Their resistance to deamination and dependence on viral-encoded phosphorylation suggest a pathway for highly selective antiviral therapy asm.org.
Elucidation of Novel Molecular Targets Beyond Cytokinin Pathways in Diverse Organisms
While 6-Anilinopurine is recognized for its cytokinin-like activity, future research aims to identify and characterize novel molecular targets in a wider range of organisms. This includes exploring its interactions with enzymes, receptors, and signaling pathways beyond those traditionally associated with cytokinin action.
Research into cytokinin analogs, such as certain ethylenediurea derivatives, has indicated that their biological activity might involve interactions with targets beyond the classical cytokinin receptors preprints.org. This highlights the potential for 6-Anilinopurine and its analogs to exert effects through alternative mechanisms.
Studies on purine-based compounds have revealed their significant roles in cell metabolism and vital activity, with many derivatives showing antineoplastic activity by inhibiting processes like DNA biosynthesis mdpi.com. This suggests that 6-Anilinopurine could potentially interact with enzymes or pathways involved in nucleic acid metabolism or cell cycle regulation in various organisms, including mammalian cells.
Furthermore, the recognition of cytokinins as cross-kingdom signaling molecules found in diverse organisms like bacteria, fungi, insects, and mammals, in addition to plants, opens avenues for exploring non-cytokinin targets in these systems tandfonline.com. Understanding how 6-Anilinopurine interacts within these varied biological contexts is a critical area for future investigation.
Integration of Omics Data for Systems-Level Understanding of 6-Anilinopurine Action (e.g., Metabolomics, Transcriptomics)
Integrating multi-omics data, such as transcriptomics and metabolomics, is crucial for gaining a comprehensive, systems-level understanding of how 6-Anilinopurine affects biological systems. This approach can reveal intricate molecular mechanisms and identify key pathways influenced by the compound.
Integrated analysis of transcriptomics and metabolomics has been successfully applied to study complex biological processes and diseases, providing a more holistic picture than single-omics approaches metabolon.comcreative-proteomics.com. Metabolomics, by measuring small molecules, directly reflects the physiological state and can reveal metabolic changes associated with altered gene expression or protein function metabolon.comcreative-proteomics.comnih.gov. Combining it with transcriptomics, which provides insights into gene expression, allows researchers to link changes at the RNA level to downstream metabolic effects metabolon.comcreative-proteomics.comnih.gov.
This integrated approach can help elucidate how 6-Anilinopurine influences various metabolic pathways, gene regulatory networks, and ultimately, phenotypic outcomes in different organisms. For instance, such studies can identify specific metabolites or transcripts that are significantly altered in response to 6-Anilinopurine treatment, providing clues about its mechanism of action and potential novel targets nih.govfrontiersin.org.
Translational Research for Sustainable Agriculture and Pharmaceutical Applications
Translating the research findings on 6-Anilinopurine into practical applications in sustainable agriculture and pharmaceuticals is a significant future direction. This involves developing strategies to utilize its biological activities for improving crop yields, enhancing plant growth and stress tolerance, and potentially developing new therapeutic agents.
In agriculture, 6-Anilinopurine and its analogs, particularly those with cytokinin activity, have potential for optimizing plant growth and development. While some plant growth regulators like INCYDE (a substituted 6-anilinopurine derivative) have shown promise in controlled conditions, field trials have sometimes yielded underperformance, highlighting the need for further research to optimize their application for increased yield and quality of agricultural products nih.govgoogle.com. The use of cytokinin-like compounds is being explored to improve rooting and establishment of micropropagated plants, addressing a major challenge in plant propagation researchgate.net. Research on compounds like 6-benzylaminopurine (B1666704) (BAP), a related cytokinin, demonstrates their potential in micropropagation and improving post-harvest quality of fruits, suggesting translational possibilities for 6-Anilinopurine mdpi.comresearchgate.netresearchgate.netresearchgate.net.
In the pharmaceutical sector, the anti-proliferative and cytotoxic activities observed for some purine derivatives, including 6-substituted aminopurines and their conjugates, point towards their potential in developing new antitumor agents mdpi.compreprints.org. Further research is needed to explore the therapeutic potential of 6-Anilinopurine analogs, particularly those with selective activity against cancer cells or viruses, as suggested by studies on antiviral 6-aminopurine arabinosides mdpi.comasm.org. The use of substituted 6-anilinopurine derivatives as inhibitors of cytokinin oxidase/dehydrogenase is also being investigated for delaying senescence in various cell types, including mammalian skin cells, and for applications in cloning google.com.
Exploration of 6-Anilinopurine in Interkingdom Signaling and Interactions
The growing recognition of small molecules mediating communication between different kingdoms of life presents an exciting future research avenue for 6-Anilinopurine. This involves investigating its potential role in signaling and interactions between plants, microbes, and potentially other organisms.
Cytokinins, including those with aromatic side chains like kinetin (B1673648) (a furan-substituted 6-aminopurine), are now understood to be cross-kingdom signaling molecules found in a wide array of organisms beyond plants tandfonline.comnih.gov. This fundamentally changes the perspective on their biological roles and opens the door to exploring if 6-Anilinopurine, as a related purine derivative, also participates in such interkingdom communication.
Research into interkingdom signaling often focuses on interactions between bacteria and their hosts, where bacterial molecules can sense and respond to host signals like hormones, and vice versa nih.govnih.gov. Given the purine nature of 6-Anilinopurine, future studies could investigate if it plays a role in the complex signaling networks that exist between plants and associated microbes (e.g., in the rhizosphere) or even in host-pathogen interactions in other systems nih.govresearchgate.netoup.com. Understanding if and how 6-Anilinopurine acts as a signaling molecule across kingdoms could reveal novel ecological roles and potential applications in manipulating these interactions for agricultural or health benefits.
Q & A
Q. What are the established synthetic routes for 6-Anilinopurine, and how can researchers optimize reaction conditions for high yield?
The primary synthetic method involves Cu(II)-catalyzed C–H activation under mild conditions, where 6-anilinopurine acts as the starting material (Scheme 96). Key optimization parameters include catalyst loading (e.g., Cu(OTf)₂ concentration), solvent selection, and reaction temperature. Parallel experiments under inert atmospheres (e.g., nitrogen) may enhance yield . Alternative routes, such as nucleophilic aromatic substitution on purine scaffolds, require precise stoichiometric control and reaction timing, as outlined in patent US08222260B2 .
Q. How should researchers characterize the purity and structural identity of newly synthesized 6-Anilinopurine derivatives?
Use a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural identity. Elemental analysis is critical for purity validation. For novel derivatives, provide full spectral data and retention times, adhering to journal guidelines that limit characterization data to five compounds in the main text, with additional data in supplementary materials .
Q. What are the recommended storage conditions and solubility considerations for 6-Anilinopurine in experimental settings?
Store 6-anilinopurine at -20°C in airtight containers to prevent degradation. It is soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (≤1% DMSO final concentration) to avoid solvent toxicity . Safety protocols, including nitrile gloves and chemical splash goggles, should be followed during handling .
Q. What standard in vitro assays are recommended to assess the cytokinin oxidase inhibitory activity of 6-Anilinopurine?
Use spectrophotometric assays measuring cytokinin degradation rates via absorbance changes at 265 nm. Include controls with known inhibitors (e.g trans-zeatin) and validate results with HPLC-based quantification of cytokinin metabolites. Ensure enzyme kinetics (Km, Vmax) are calculated under standardized pH and temperature conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between 6-Anilinopurine's reported roles as a cytokinin oxidase inhibitor and bacterial histidine kinase inhibitor?
Conduct comparative enzymatic assays using purified cytokinin oxidase (e.g., from Arabidopsis) and histidine kinases (e.g., Staphylococcus aureus HK853). Analyze inhibition kinetics (IC₅₀, Ki) and perform structural studies (X-ray crystallography or molecular docking) to identify binding site disparities. Differences in electron delocalization effects from the aniline group may explain target specificity .
Q. What computational methods are suitable for modeling 6-Anilinopurine's binding interactions with different enzymatic targets?
Employ molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity scores. Molecular dynamics (MD) simulations (≥100 ns) can assess stability of ligand-protein complexes. Validate predictions with mutagenesis studies targeting residues in predicted binding pockets (e.g., D411 in histidine kinases) .
Q. What strategies can improve the selectivity of 6-Anilinopurine derivatives for specific kinase isoforms while minimizing off-target effects?
Introduce bioisosteric replacements (e.g., pyridine for benzene) at the 6-aniline position to modulate hydrophobicity and H-bonding capacity. Use structure-activity relationship (SAR) studies to identify substituents that enhance affinity for target kinases. Test selectivity panels against related kinases (e.g., Ser/Thr kinases) to rule off-target activity .
Q. How should researchers address discrepancies in reported biological activities of 6-Anilinopurine across different experimental systems?
Perform cross-validation using orthogonal assays (e.g., fluorescence polarization for binding vs. functional ATPase assays). Control for variables such as buffer composition, enzyme source (recombinant vs. native), and cellular permeability in whole-cell models. Publish negative results to clarify context-dependent effects .
Methodological Notes
- Data Reporting : Adhere to significant figure conventions (≤3 unless justified) and define statistical significance thresholds (e.g., p < 0.05) .
- Ethical Considerations : Disclose conflicts of interest, particularly when referencing patented synthesis methods .
- Reproducibility : Include detailed protocols for critical steps (e.g., catalyst preparation, HPLC gradients) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
